Lipophilicity (XLogP3-AA) Comparison: N-Propyl vs. N-Ethyl Analog for Membrane Permeability Optimization
The target compound's free base (N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide) exhibits a computed XLogP3-AA of 1.8, compared to 1.2 for the N-ethyl analog (N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide) and an estimated ~0.6–0.8 for the N-methyl analog [1]. This progressive increase in lipophilicity with alkyl chain length (ΔlogP ≈ +0.6 per methylene unit) directly influences passive membrane permeability, a critical parameter for cell-based assays and in vivo distribution [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 (N-propyl free base) |
| Comparator Or Baseline | N-ethyl analog: XLogP3-AA = 1.2; N-methyl analog: estimated XLogP3-AA ≈ 0.6–0.8 |
| Quantified Difference | Target vs. N-ethyl: ΔXLogP = +0.6; Target vs. N-methyl: ΔXLogP ≈ +1.0 to +1.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for free base forms |
Why This Matters
A 0.6–1.2 log unit increase in lipophilicity can mean the difference between poor cellular uptake and sufficient passive permeability, directly impacting the compound's utility in intracellular target engagement studies.
- [1] PubChem CID 54595659; PubChem CID 54595680. Computed XLogP3-AA values for N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide and N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide. National Center for Biotechnology Information. View Source
- [2] W.J. Egan, K.M. Merz Jr., J.J. Baldwin. Prediction of Drug Absorption Using Multivariate Statistics. Journal of Medicinal Chemistry, 2000, 43(21), 3867–3877. (Class-level evidence for XLogP–permeability relationship). View Source
